Ethyl malonoyl chloride

Description

BenchChem offers high-quality Ethyl malonoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl malonoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

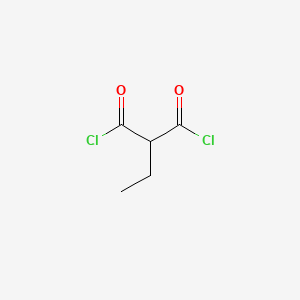

2-ethylpropanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVOSHRRIJKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-chloro-3-oxopropanoate: Structural Architecture and Synthetic Utility

Executive Summary

Ethyl 3-chloro-3-oxopropanoate (CAS: 36239-09-5), commonly known as Ethyl Malonyl Chloride , acts as a bifunctional linchpin in modern medicinal chemistry.[1] It bridges the gap between simple acylation reagents and complex heterocyclic precursors.[1] Its structure—comprising a hard electrophilic acyl chloride, a softer electrophilic ester, and a highly acidic methylene bridge—allows for diverse, chemoselective transformations. This guide details the physiochemical properties, reactivity profiles, and validated protocols for handling this moisture-sensitive reagent in drug development workflows.[1]

Molecular Architecture & Physiochemical Profile[1]

Structural Analysis

The molecule (C

-

Site A (Acyl Chloride): The C-3 carbonyl is highly electrophilic due to the inductive withdrawal of the chlorine atom.[1] It is the kinetic point of attack for nucleophiles.[1]

-

Site B (Active Methylene): The C-2 methylene protons are flanked by two carbonyls, significantly lowering the pKa (~11-13) relative to standard esters.[1] This allows for facile deprotonation and enolate chemistry.[1]

-

Site C (Ethyl Ester): The C-1 ester is thermodynamically stable relative to the acid chloride, allowing for chemoselective derivatization at C-3 without protecting the C-1 site.[1]

Physiochemical Data Table

Data aggregated from standard chemical safety and property databases.

| Property | Value | Critical Note |

| IUPAC Name | Ethyl 3-chloro-3-oxopropanoate | Synonyms: Ethyl malonyl chloride, Ethyl chloroformylacetate |

| CAS Number | 36239-09-5 | |

| Molecular Weight | 150.56 g/mol | |

| Boiling Point | 79–80 °C @ 25 mmHg | Do not distill at atmospheric pressure (Decarboxylation risk).[1][2][3] |

| Density | 1.176 g/mL @ 25 °C | Denser than water; sinks in aqueous biphasic washes.[1] |

| Appearance | Clear yellow to brown liquid | Darkening indicates decomposition (HCl release).[1] |

| Solubility | DCM, THF, Et2O, Toluene | Reacts violently with water and alcohols. |

| Storage | 2–8 °C, under Argon/Nitrogen | Moisture sensitive; store in corrosion-resistant cabinetry.[1] |

Reactivity Profile & Mechanistic Pathways[1][4]

Chemoselectivity (The Kinetic vs. Thermodynamic Control)

The utility of ethyl malonyl chloride lies in the reactivity gap between the acyl chloride and the ethyl ester.

-

Nucleophilic Acyl Substitution: In the presence of heteroatom nucleophiles (amines, alcohols, thiols), the reaction occurs exclusively at the acyl chloride (C-3) at low temperatures (<0 °C). The leaving group ability of Cl⁻ is significantly superior to EtO⁻.

-

Ketene Formation: Under basic conditions (e.g., with tertiary amines), the reagent can eliminate HCl to form an intermediate alkoxycarbonyl ketene . This highly reactive species is the key intermediate in [2+2] cycloadditions (Staudinger synthesis) to form

-lactams.[1]

Visualization of Reactivity

The following diagram maps the electrophilic sites and their corresponding reaction pathways.

Caption: Reactivity triad showing the kinetic preference for Acyl Chloride substitution and base-mediated ketene pathways.[1]

Strategic Applications in Drug Discovery

Heterocycle Synthesis (The "Scaffold Builder")

Ethyl malonyl chloride is a preferred reagent for constructing "privileged structures" in medicinal chemistry:

-

Pyrimidines: Reaction with amidines followed by cyclization.[1]

-

Quinolines: Reaction with anilines (Friedel-Crafts type or thermal cyclization).[1]

- -Lactams: Reaction with imines via the Staudinger synthesis.[1] This route is critical for antibiotic development.[1]

Carbonyl Homologation

It serves as a 3-carbon building block to introduce a

Detailed Experimental Protocol

Protocol: Chemoselective Synthesis of Ethyl Malonamates

Objective: To synthesize an Ethyl 3-oxo-3-(arylamino)propanoate derivative without hydrolyzing the ester group. This protocol demonstrates the kinetic selectivity of the reagent.

Reagents:

-

Aniline derivative (1.0 equiv)[1]

-

Triethylamine (1.2 equiv) or Pyridine[1]

-

Dichloromethane (DCM), anhydrous (0.2 M concentration)

Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with the Aniline derivative (1.0 equiv) and anhydrous DCM.

-

Add Triethylamine (1.2 equiv) via syringe.[1]

-

Cool the mixture to 0 °C using an ice/water bath. Causality: Low temperature prevents side reactions at the ester site and controls the exotherm.

-

-

Addition:

-

Dilute Ethyl 3-chloro-3-oxopropanoate (1.1 equiv) in a small volume of DCM.

-

Add the solution dropwise over 30 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]

-

-

Reaction & Monitoring:

-

Work-up (The "Quench"):

-

Quench the reaction by adding 1M HCl (aqueous).[1] Causality: This neutralizes excess base and solubilizes the amine salts.

-

Separate the organic layer.[1]

-

Wash the organic layer with sat.[1] NaHCO

(to remove unreacted acid/HCl) and Brine.[1] -

Dry over anhydrous Na

SO

-

-

Purification:

Workflow Visualization

Caption: Step-by-step workflow for the chemoselective amidation of ethyl malonyl chloride.

Safety, Handling & Stability (E-E-A-T)

Critical Hazards[1]

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[1][4] 1B).

-

Inhalation Toxicity: The reagent is a lachrymator and releases HCl gas upon contact with moisture.[1] All operations must be performed in a functioning fume hood.[1]

-

Decarboxylation: Heating the neat reagent above 80–100 °C can trigger decarboxylation, leading to pressure buildup.

Storage & Disposal[1][5]

-

Storage: Store at 2–8 °C. The container must be purged with Argon or Nitrogen after every use.[1] If the liquid turns dark brown or black, significant decomposition has occurred; check purity before use.

-

Disposal: Do not pour down the drain. Quench excess reagent by adding it slowly to a stirred mixture of ice and saturated sodium bicarbonate solution. Once neutralization is complete, dispose of as organic waste.[1]

References

-

Organic Syntheses. "Ethyl 3,3-diethoxypropanoate." Org.[1][3][5][6][7][8] Synth.1988 , 66, 142.[1] (Context: Discusses stability and derivatives of related malonate systems).

-

PubChem. "Ethyl 3-chloro-3-oxopropanoate (Compound)."[1] National Library of Medicine.[1] (Context: Physiochemical properties and safety data).

-

Yang, Z., et al. "Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines."[1][9] RSC Advances, 2014 , 4, 54405-54408.[1] (Context: Mechanism of beta-lactam vs oxazinone formation).

-

Guidechem. "Ethyl malonyl chloride 36239-09-5."[1][4] (Context: Industrial synthesis and handling).

-

Fisher Scientific. "Safety Data Sheet: Ethyl 3-chloro-3-oxopropanoate."[1] (Context: Safety and First Aid).

Sources

- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]

- 9. Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Ethyl Malonoyl Chloride Solubility & Solvent Compatibility

Executive Summary

Ethyl malonoyl chloride (CAS 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a bifunctional electrophile critical in the synthesis of heterocycles (e.g., pyrimidines, quinolines) and pharmaceutical intermediates. Its utility stems from its dual reactivity: it possesses both a highly reactive acid chloride moiety and a moderately reactive ester group.[1]

However, this dual functionality creates a complex solubility profile where chemical stability dictates solvent choice more than physical dissolution limits. While physically miscible with most organic solvents, ethyl malonoyl chloride is incompatible with a significant subset due to violent decomposition or side-reaction pathways.

This guide provides a definitive technical analysis of solvent compatibility, handling protocols, and safety mechanisms to ensure experimental integrity.

Physicochemical Profile & Solubility Mechanics

Ethyl malonoyl chloride is a clear to yellowish liquid with a pungent odor.[1] Unlike solid reagents where solubility is defined by saturation (g/L), this reagent is a liquid that is miscible in all proportions with most aprotic organic solvents.

-

Primary Solvation Mechanism: Dipole-dipole interactions (polar aprotic solvents) and London dispersion forces (non-polar solvents).

The Solubility-Reactivity Paradox

The challenge with ethyl malonoyl chloride is not dissolving it; it is keeping it intact.

-

Physical Solubility: High in almost all organic solvents (including alcohols and ketones).

-

Chemical Compatibility: Low. It reacts instantly with protic solvents and violently with specific aprotic solvents like DMSO.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on chemical inertness and process suitability .

Table 1: Solvent Compatibility Guide

| Solvent Class | Specific Solvent | Compatibility | Technical Notes & Mechanisms |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Highly Recommended | Standard Standard. Excellent solubility; chemically inert. Ideal for reactions run at reflux or ambient temperature. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Recommended | Excellent for higher temperature reactions. Non-polar nature minimizes moisture absorption from air. |

| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Recommended | Must be Anhydrous. Ethers are compatible, but hygroscopic nature poses a hydrolysis risk. THF is ideal for low-temp lithiation/substitution chemistry. |

| Nitriles | Acetonitrile (MeCN) | Recommended | Good for polar reactions. Ensure MeCN is strictly anhydrous to prevent hydrolysis. |

| Esters | Ethyl Acetate | Conditional | Physically soluble. Generally stable, but commercial grades often contain water/ethanol traces which trigger hydrolysis. Use HPLC/Dry grade only. |

| Ketones | Acetone | Caution | Short-term use only. Physically very soluble. However, acid chlorides can catalyze aldol condensations or react with enolizable ketones over time. |

| Amides | DMF, DMAc | Restricted | Catalytic Use Only. DMF reacts with acid chlorides to form Vilsmeier-Haack adducts (reactive iminium salts). Do not use as a bulk solvent. |

| Sulfoxides | DMSO | DANGER | PROHIBITED. DMSO reacts violently/explosively with acid chlorides (Pummerer-like rearrangement/oxidation). |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Incompatible | Violent Decomposition. Reacts instantly to release HCl gas and form diesters or diacids. |

Mechanistic Reactivity Pathways

Understanding why a solvent fails is crucial for troubleshooting. The diagram below illustrates the divergent pathways ethyl malonoyl chloride takes depending on the solvent environment.

Figure 1: Reaction pathways of Ethyl Malonoyl Chloride in various solvent environments. Note the critical divergence between inert dissolution and catastrophic decomposition.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (0.5 M)

Use this protocol for preparing stock solutions for automated synthesis or dropwise addition.

Reagents:

-

Ethyl Malonoyl Chloride (Technical Grade, >90%)

-

Dichloromethane (DCM), Anhydrous (Water <50 ppm)

-

Nitrogen or Argon gas source[1]

Equipment:

-

Oven-dried volumetric flask (flushed with N2)

-

Glass syringe with stainless steel needle (Plastic syringes may degrade over time)

Step-by-Step:

-

Purge: Flush the volumetric flask with dry nitrogen for 5 minutes.

-

Solvent Charge: Fill the flask to ~50% volume with anhydrous DCM.

-

Reagent Addition:

-

Caution: Ethyl malonoyl chloride releases HCl fumes upon contact with moist air.

-

Using a dry glass syringe, withdraw the calculated volume of ethyl malonoyl chloride.

-

Inject slowly into the DCM. The solution should remain clear.

-

Note: If the solution turns cloudy or fizzes, your solvent is wet. Abort and discard.

-

-

Dilution: Top up to the mark with anhydrous DCM.

-

Storage: Seal tightly with a septum and Parafilm. Store at 2-8°C. Use within 48 hours to avoid slow hydrolysis from septa permeation.

Protocol B: Handling the "DMSO Hazard"

Never attempt to dissolve ethyl malonoyl chloride in DMSO. If a reaction requires a polar aprotic environment:

-

Substitute: Use Sulfolane or NMP (N-Methyl-2-pyrrolidone) only if strictly necessary and at low temperatures (<0°C).

-

Preferred Alternative: Use Acetonitrile (MeCN) or a biphasic system (DCM/Water) with a phase transfer catalyst if the counter-reagent is water-soluble.

Critical Safety & Stability Data

Thermal Stability

Ethyl malonoyl chloride is thermally sensitive.[1][5][6]

-

Decarboxylation: Prolonged heating (>100°C) can lead to decarboxylation or the formation of ketene intermediates.

-

Storage: Must be stored at 2-8°C . Room temperature storage leads to gradual darkening (decomposition) and pressure buildup (HCl generation).

The "Pressure Bomb" Risk

Hydrolysis releases 1 mole of HCl gas per mole of chloride hydrolyzed.

-

Scenario: A sealed vial with wet solvent.

-

Result: Rapid pressurization and potential vessel rupture.

-

Mitigation: Always use vented caps or septa with bleed needles when handling potentially wet mixtures.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropanoate. Retrieved from [Link]

-

Purdue University. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering Safety Notes. Retrieved from [Link]

-

Organic Syntheses. (1953).[7] Di-tert-butyl Malonate.[7][8] Org. Synth. 1953, 33, 26. (Describes handling of malonyl chlorides in ether/toluene). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 36239-09-5 CAS MSDS (Ethyl malonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]

- 4. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]

- 5. Malonyl chloride | 1663-67-8 [chemicalbook.com]

- 6. マロニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Malonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Ethyl (chloroformyl)acetate synonyms and nomenclature

Ethyl (chloroformyl)acetate: Nomenclature, Reactivity, and Strategic Utility in Drug Discovery

Executive Summary

Ethyl (chloroformyl)acetate (CAS 36239-09-5), widely known as Ethyl malonyl chloride , serves as a critical bifunctional linchpin in medicinal chemistry. Its unique structure—comprising a highly reactive acyl chloride on one terminus and a stable ethyl ester on the other—allows for the sequential, regioselective construction of complex heterocycles. This guide dissects the compound’s nomenclature to prevent procurement errors, details its reactivity profile, and illustrates its application in the synthesis of bioactive scaffolds like thiazolopyrimidines and the antitussive agent Moguisteine.

Part 1: Identity, Nomenclature, and Synonyms

The nomenclature of this compound often causes confusion due to the mixing of trivial (common) and systematic naming conventions. Understanding these synonyms is vital for accurate database searching and patent analysis.

Nomenclature Logic

-

Systematic Name (IUPAC): Ethyl 3-chloro-3-oxopropanoate

-

Logic: The parent chain is propanoate (3 carbons). Carbon 1 is the ester carbonyl; Carbon 3 is the acid chloride carbonyl. The "chloro" and "oxo" groups at position 3 define the acyl chloride functionality.

-

-

Functional Class Name: Ethyl (chloroformyl)acetate[1][2][3][4]

-

Logic: Treats the molecule as an acetic acid derivative where one hydrogen is replaced by a "chloroformyl" group (-COCl) and the acid is esterified with an ethyl group.

-

-

Common Name: Ethyl malonyl chloride[4][5][6][7][8][9]

-

Logic: Derived from malonic acid (propanedioic acid). One carboxylic acid is esterified (ethyl), and the other is converted to an acid chloride.[6] This is the most common trade name.

-

Synonym & Identifier Matrix

| Category | Primary Name / Identifier | Context of Use |

| CAS Number | 36239-09-5 | Primary Identifier for procurement and regulatory filing. |

| Common Name | Ethyl malonyl chloride | Standard catalog name (Sigma, TCI, etc.). |

| IUPAC Name | Ethyl 3-chloro-3-oxopropanoate | Patent claims and formal publications. |

| Substructure Name | Ethyl (chloroformyl)acetate | Chemical indexing (Beilstein/Reaxys). |

| Acronym/Code | EMC | Internal lab shorthand (ambiguous; avoid in formal docs). |

| InChI Key | KWFADUNOPOSMIJ-UHFFFAOYSA-N | Digital structure verification. |

Structural Visualization

The following diagram breaks down the nomenclature components mapped to the chemical structure.

Figure 1: Decomposition of the functional class name "Ethyl (chloroformyl)acetate" into its reactive constituent parts.

Part 2: Reactivity Profile & Mechanistic Causality

The utility of ethyl malonyl chloride lies in the differential electrophilicity of its two carbonyl centers.

Chemoselectivity

-

Site A (Acyl Chloride): Highly electrophilic. Reacts rapidly with nucleophiles (amines, alcohols, thiols) at low temperatures (0°C to -78°C) via nucleophilic addition-elimination. No catalyst is typically required.

-

Site B (Ester): Moderately electrophilic. Reacts only under forcing conditions (heat, catalysis) or with strong nucleophiles.

Experimental Implication: This reactivity gap allows researchers to functionalize the acid chloride end first without disturbing the ester, enabling the stepwise construction of asymmetric malonate derivatives.

Synthesis Workflow Diagram

The pathway below illustrates the divergent synthesis of heterocycles versus linear amides.

Figure 2: The chemoselective pathway. Initial attack occurs at the acyl chloride; subsequent cyclization depends on the nucleophile's structure and reaction conditions.

Part 3: Strategic Applications in Drug Development

Ethyl malonyl chloride is not merely a reagent; it is a scaffold generator. Its application is prevalent in the synthesis of beta-keto esters , beta-lactams , and peptidomimetics .

Case Study: Synthesis of Moguisteine

Moguisteine is a peripheral antitussive. Its synthesis exemplifies the industrial utility of ethyl malonyl chloride.[6][8][9]

-

Mechanism: The reagent reacts with a thiazolidine derivative. The acyl chloride moiety acylates the thiazolidine nitrogen, while the ethyl ester remains intact to serve as the propanoate tail of the final drug molecule.

-

Why Ethyl Malonyl Chloride? It introduces the entire three-carbon side chain with the correct oxidation states in a single step, avoiding multi-step oxidation/reduction sequences.

Heterocyclic Scaffold Construction

-

Thiazolopyrimidines: Reaction with 2-aminothiazoles yields thiazolopyrimidine derivatives, which are potent scaffolds for antimalarial and anticancer kinase inhibitors.

-

Beta-Lactams: Reaction with imines (Staudinger synthesis) under basic conditions generates the beta-lactam core found in penicillin-class antibiotics.

Part 4: Handling, Safety, and Stability

Trustworthiness Protocol: This compound is a lachrymator and corrosive.[6] The following protocols are non-negotiable for self-validating safety.

Instability & Hydrolysis

Ethyl malonyl chloride hydrolyzes rapidly upon contact with atmospheric moisture.

-

Reaction: Cl-CO-CH2-COOEt + H2O → HO-CO-CH2-COOEt (Mono-ethyl malonate) + HCl

-

Indicator of Degradation: Formation of white crystals (malonic acid derivatives) or increased viscosity and fuming.

Storage & Handling Protocol

| Parameter | Specification | Reason |

| Temperature | 2–8°C (Refrigerated) | Retards thermal decomposition and polymerization. |

| Atmosphere | Argon or Nitrogen | Prevents hydrolysis.[5][6] |

| Container | Sure/Seal™ or Teflon-lined cap | Prevents corrosion of metal caps by HCl fumes. |

| Quenching | Methanol + NaHCO3 | Converts residual acid chloride to the harmless dimethyl/ethyl ester before disposal. |

References

-

GuideChem. (n.d.). Ethyl malonyl chloride (CAS 36239-09-5) Properties and Applications. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl malonyl chloride Technical Grade Specification Sheet. Retrieved from

-

PubChem. (2025).[10][11] Ethyl 3-chloro-3-oxopropionate (CID 118931). National Library of Medicine.[12] Retrieved from

-

Yang, Z., et al. (2014). Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines. Royal Society of Chemistry Advances. Retrieved from

-

Google Patents. (1995). Process for the synthesis of Moguisteine (EP2231627A2). Retrieved from

Sources

- 1. Cas 33142-21-1,ethyl (chloroformyl)acetate | lookchem [lookchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. diva-portal.org [diva-portal.org]

- 4. echemi.com [echemi.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. guidechem.com [guidechem.com]

- 7. EP2231627A2 - New process for the synthesis of moguisteine - Google Patents [patents.google.com]

- 8. Ethyl Malonyl Chloride Manufacturer,Supplier,Exporter, India [technocolordyes.com]

- 9. Chemical Intermediate, Ethyl malonyl chloride CAS:36239-09-5, CasNo.36239-09-5 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 10. Nitrosamine | H2N2O | CID 37183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-chloro-2-oxoPropanoic acid Ethyl ester | C5H7ClO3 | CID 11469164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Ethyl Malonyl Chloride in Organic Synthesis: Physical Profile & Handling Protocols

Executive Summary

Ethyl malonyl chloride (EMC), also known as ethyl chlorocarbonylacetate, is a high-value bifunctional building block used extensively in the synthesis of

Physical & Chemical Characterization[1][2][3][4][5][6][7][8]

Precise physical data is prerequisite for process design, particularly regarding vacuum distillation and solvent volume calculations.

Table 1: Critical Physical Properties of Ethyl Malonyl Chloride

| Property | Value | Context for Synthesis |

| CAS Number | 36239-09-5 | Unique Identifier |

| Molecular Formula | MW: 150.56 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/polymerization. |

| Boiling Point | 79–80 °C @ 25 mmHg | Critical: Do not distill at atmospheric pressure; decomposition risk. |

| Density | 1.176 – 1.196 g/mL | Use 1.19 g/mL for volume-to-mass conversions. |

| Refractive Index | Purity check (impurities usually increase RI). | |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Flash Point | ~64 °C (147 °F) | Class IIIA Combustible Liquid. |

Stability & Reactivity Profile

Understanding the mechanistic reasons for EMC's instability is vital for troubleshooting.

Thermal Decomposition Mechanism

Unlike simple acetyl chloride, EMC possesses an acidic methylene group (

-

Pathway A (Ketene Formation): Elimination of HCl to form ethoxycarbonyl ketene, which rapidly dimerizes or polymerizes to form dark, viscous tars.

-

Pathway B (Hydrolysis): Contact with moisture generates ethyl hydrogen malonate, which is unstable and decarboxylates to ethyl acetate and

.

Chemoselectivity

EMC is a "Janus" molecule with two electrophilic sites. The acyl chloride (

-

Synthesis Strategy: Reactions are typically run at low temperatures (-78 °C to 0 °C) to exclusively target the acyl chloride, leaving the ester intact for subsequent transformations (e.g., cyclization).

Reactivity Visualization

The following diagram illustrates the bifurcation of reactivity based on conditions.

Figure 1: Chemoselective pathways of Ethyl Malonyl Chloride. Note the divergence between controlled substitution and decomposition.

Synthesis Planning: Strategic Considerations

Solvent Selection

-

Preferred: Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is superior for maintaining low temperatures and solubility.

-

Avoid: DMF or DMSO (unless necessary and dry) as they can accelerate decomposition or react with the acid chloride at high temperatures.

Base Scavengers

Since HCl is a byproduct, a non-nucleophilic base is required.

-

Primary Choice: Pyridine or Triethylamine (TEA).

-

Protocol Note: The base should often be present before addition or added simultaneously to prevent transient high concentrations of HCl, which can degrade the ester moiety.

Experimental Protocol: Standard Acylation

This protocol describes the synthesis of a

Reagents & Setup

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: Ethyl Malonyl Chloride (1.1 equiv)

-

Base: Triethylamine (1.2 equiv)

-

Solvent: Anhydrous DCM (0.2 M concentration relative to amine)

-

Atmosphere: Nitrogen or Argon (Balloon or Schlenk line)

Step-by-Step Methodology

-

Preparation: Oven-dry a 2-neck round bottom flask and a pressure-equalizing addition funnel. Cool under a stream of nitrogen.

-

Solvation: Charge the flask with the Amine and Triethylamine in anhydrous DCM.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice/water bath. (For highly reactive amines, cool to -78 °C).

-

Addition: Dissolve Ethyl Malonyl Chloride in a small volume of DCM (1:1 v/v) in the addition funnel. Add dropwise over 30 minutes.

-

Why? Rapid addition causes localized exotherms that lead to di-acylation or polymerization.

-

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Monitoring: Check via TLC or LCMS. The acid chloride hydrolyzes on TLC plates; monitor the disappearance of the amine.

-

Quench & Workup:

-

Quench with saturated

(aqueous). -

Extract with DCM (x3).

-

Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and Brine.

-

Dry over

and concentrate in vacuo at < 40 °C.

-

Workflow Visualization

Figure 2: Operational workflow for EMC acylation, emphasizing temperature control checkpoints.

Handling & Storage (Safety)[2][5][9]

Warning: EMC is a lachrymator and causes severe skin burns.

-

Storage: Store at 2–8 °C under an inert atmosphere. Over time, HCl pressure may build up; open older bottles carefully in a fume hood.

-

Moisture: Strictly avoid water.[2] Hydrolysis releases HCl gas immediately.

-

Disposal: Do not pour directly into waste drums. Quench slowly into a large volume of ice-water containing sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74269, Malonyl chloride derivatives. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Acyl Chloride chemoselectivity).

Sources

Safety data sheet (SDS) for Ethyl 3-chloro-3-oxopropanoate

CAS: 36239-09-5 | Synonyms: Ethyl malonyl chloride, Ethyl (chloroformyl)acetate[1][2][3][4]

Executive Summary

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic operational framework for Ethyl 3-chloro-3-oxopropanoate . As a bifunctional building block containing both an ester and a highly reactive acyl chloride, this compound is a staple in heterocyclic synthesis but presents a dual-threat kinetic hazard: it is a potent lachrymator and violently hydrolytic.

For the drug development professional, understanding the instability of the C-Cl bond in this specific structural context is critical. The proximity of the carbonyl groups renders the chloride particularly electrophilic, necessitating rigorous moisture exclusion to prevent rapid degradation into corrosive hydrogen chloride gas and the parent acid.

Part 1: Chemical Profile & Reactivity Mechanics

This compound is not merely "moisture sensitive"; it is a kinetic electrophile. The acyl chloride moiety is susceptible to nucleophilic attack by atmospheric moisture, leading to an exothermic release of HCl.

Physicochemical Data Table

| Property | Value | Operational Implication |

| Molecular Weight | 150.56 g/mol | Calculation basis for stoichiometry. |

| Boiling Point | ~83°C (at 22 mmHg) | Vacuum distillation is required for purification; thermal instability at atm pressure. |

| Density | 1.19 g/mL | Denser than water; sinks in aqueous phases (if not reacting). |

| Flash Point | 64°C (Closed Cup) | Class IIIA Combustible Liquid. High risk near hot plates. |

| Appearance | Colorless to pale yellow | Darkening indicates decomposition (HCl evolution). |

The Hydrolysis Hazard Mechanism

The primary safety vector is the hydrolysis reaction. Unlike simple alkyl halides, the acyl chloride reacts instantaneously with water. This reaction is autocatalytic; the generated HCl can catalyze further degradation of the ester moiety.

Figure 1: Mechanism of hydrolysis. Note the irreversible generation of HCl gas, which creates pressure hazards in sealed waste containers.

Part 2: Critical Hazard Assessment[2]

1. Corrosivity & Lachrymatory Effects (GHS Category 1B)

While labeled Skin Corr.[1][2][3][5][6] 1B , the practical hazard is often underestimated.

-

Mechanism: Upon contact with skin or mucous membranes, the acyl chloride reacts with tissue moisture to generate hydrochloric acid in situ. This causes deep chemical burns that may not be immediately painful, leading to delayed treatment.

-

Lachrymator: The compound acts as a tear gas. Opening a bottle outside a fume hood will rapidly evacuate a lab.

2. Incompatibility with Metals[2]

-

Risk: The hydrolysis byproduct (HCl) aggressively attacks metals (aluminum, stainless steel), releasing flammable hydrogen gas.

-

Control: Never use metal spatulas or needles for long-term transfer. Use glass or Teflon-coated equipment.

Part 3: Operational Handling & Storage Protocol

To maintain reagent integrity and operator safety, the following protocol must be treated as a self-validating system: if the liquid turns dark or fumes, the containment has failed.

Storage Architecture

-

Temperature: Store refrigerated (<15°C). The Arrhenius equation dictates that cooling significantly retards the spontaneous decarboxylation/degradation pathways.

-

Atmosphere: Strict Inert Gas (Argon/Nitrogen). The headspace must be purged after every use.

-

Container: Glass with PTFE (Teflon) lined caps. Parafilm is insufficient; use electrical tape or secondary containment over the cap to prevent moisture ingress.

PPE Selection (Causality-Driven)

Standard nitrile gloves often provide insufficient permeation resistance for activated esters.

-

Recommendation: Double-gloving is the minimum. For spill cleanup or prolonged handling, use Silver Shield (Laminate) or Viton gloves.

-

Why? The lipophilic ethyl group facilitates permeation, while the acyl chloride delivers the toxic payload.

Part 4: Emergency Response & Neutralization

CRITICAL: Do NOT use water to clean up a spill.[2] Adding water to a concentrated spill will create an expanding cloud of acid mist.

Self-Validating Spill Response Workflow

Figure 2: Dry-method response protocol. Water is strictly prohibited during the initial containment phase.[7][8]

Part 5: Synthesis Utility

For the researcher, this compound is a "chameleon" intermediate. It is primarily used to introduce the ethyl malonyl motif (

-

Heterocycle Formation: Reacts with amidines or urea derivatives to form pyrimidines.

-

Peptidomimetics: Used to synthesize 1,2,4-oxadiazole derivatives.[6]

-

C-Acylation: The high reactivity of the acyl chloride allows for acylation of enolates under milder conditions than the corresponding acid anhydride would require.

References

-

PubChem. (n.d.).[1] Ethyl 3-chloro-3-oxopropanoate (Compound).[1][2][3] National Library of Medicine. Retrieved February 9, 2026, from [Link]

Sources

- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Ethyl malonyl chloride, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 36239-09-5 Cas No. | Ethyl malonyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Ethyl malonoyl chloride boiling point and density data

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data with practical synthetic methodologies and application contexts.[1]

Physicochemical Properties, Synthesis, and Utility in Heterocyclic Chemistry

Executive Summary

Ethyl malonoyl chloride (CAS: 36239-09-5), also known as ethyl 3-chloro-3-oxopropionate, is a bifunctional C3 building block essential for the introduction of the malonyl motif in organic synthesis.[1][2][3] Characterized by the presence of both a reactive acyl chloride and a stable ethyl ester, it allows for chemoselective sequential nucleophilic substitutions.[1] This guide provides validated physical data, robust synthesis protocols, and handling procedures to mitigate its inherent instability toward moisture and thermal decarboxylation.[1]

Physicochemical Profile

The following data represents a consensus of experimental values from technical grade (>90%) and purified samples. Researchers should note that boiling points vary significantly with vacuum pressure due to the compound's thermal sensitivity.[1]

Table 1: Physical Properties & Constants[1][4]

| Property | Value | Conditions / Notes |

| CAS Number | 36239-09-5 | |

| Molecular Formula | ||

| Molecular Weight | 150.56 g/mol | |

| Appearance | Clear yellow to brown liquid | Darkens upon decomposition |

| Density | 1.196 g/mL | @ 20 °C (Lit.)[1][2][3][4] |

| 1.176 g/mL | @ 25 °C (Lit.)[1][4][5] | |

| Boiling Point | 79–80 °C | @ 25 mmHg |

| 57–59 °C | @ 12 mmHg | |

| Refractive Index | ||

| Solubility | Soluble | |

| Reactivity | Moisture Sensitive | Hydrolyzes to monoethyl malonate |

Critical Note on Stability: Ethyl malonoyl chloride is prone to decarboxylation if heated extensively above 100 °C or exposed to moisture.[1] Distillation must be performed under high vacuum (<25 mmHg) to keep the bath temperature below decomposition thresholds.[1]

Synthesis & Purification Strategy

While commercially available, in-house preparation is often preferred to ensure freshness and avoid the degradation products common in aged commercial stocks.[1] The most reliable route proceeds via the partial hydrolysis of diethyl malonate, followed by chlorination.[1]

Validated Synthesis Workflow

The synthesis involves three distinct chemical transformations. The intermediate, Potassium Ethyl Malonate (PEM), is a stable solid that can be stored, whereas the final acid chloride should be used immediately or stored at -20 °C.[1]

Step 1: Desymmetrization (Partial Hydrolysis)

-

Reagents: Diethyl malonate (1.0 eq), KOH (1.0 eq), Ethanol.

-

Protocol: Treat diethyl malonate with ethanolic KOH at room temperature. The potassium salt precipitates.[1][6][7] Filter and wash with ether to remove unreacted diester.[1]

-

Checkpoint: The resulting white solid (PEM) is non-hygroscopic and stable.[1]

Step 2: Acidification (In-Situ or Isolated)

-

Reagents: PEM, conc. HCl (aq).[1]

-

Protocol: Acidify PEM at 0–5 °C to generate Monoethyl Malonate (MEM). Extract with ether and concentrate in vacuo without heating.

-

Caution: MEM is thermally unstable; do not heat above 40 °C.[1]

Step 3: Chlorination

-

Reagents: MEM, Thionyl Chloride (

, 1.2–1.5 eq).[1] -

Protocol: Add

dropwise to MEM (neat or in DCM) at room temperature.[1] Stir until gas evolution ( -

Purification: Vacuum distillation (see Table 1 for set points).[1]

Process Visualization (DOT Diagram)

Caption: Step-wise synthetic pathway from Diethyl Malonate to Ethyl Malonoyl Chloride via the potassium salt intermediate.

Handling & Analytics (Self-Validating Systems)

To ensure scientific integrity, every batch must be validated before use in downstream applications (e.g., drug discovery).[1]

Quality Control Parameters

-

Visual Inspection: Pure product is clear/pale yellow.[1] Dark brown indicates significant polymerization or decomposition.[1]

-

1H NMR Validation (

): -

IR Spectroscopy:

Storage Protocols

-

Temperature: Store at 2–8 °C for short term; -20 °C for long term.

-

Atmosphere: Strictly under Argon or Nitrogen.[1]

-

Container: Glass with Teflon-lined caps.[1] Avoid metal seals which may corrode.[1]

Applications in Drug Development

Ethyl malonoyl chloride serves as a versatile "C3" synthon, particularly for constructing heterocycles found in bioactive scaffolds.[1]

Heterocycle Synthesis

-

1,2,4-Oxadiazoles: Reaction with amidoximes yields 3,5-disubstituted oxadiazoles, common peptidomimetic building blocks.[1]

-

Tetramic Acids (Pyrrolidine-2,4-diones): Condensation with amino acid esters (followed by Dieckmann cyclization) yields tetramic acid derivatives, a core structure in many antibiotics.[1]

-

Coumarins: Reaction with substituted salicylaldehydes or phenols.[1]

Mechanistic Workflow: Oxadiazole Formation

Caption: Synthesis of 1,2,4-oxadiazole derivatives using Ethyl Malonoyl Chloride as the acylating agent.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

-

Strzalko, T., et al. (1980).[1] Synthesis of monoethyl malonate and its chloride. Bulletin de la Société Chimique de France. (Contextual citation for hydrolysis methodology).

-

Breslow, D. S., et al. (1944).[1] Synthesis of Potassium Ethyl Malonate. Journal of the American Chemical Society.[1] (Foundational method for Step 1).

Sources

- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 36239-09-5 CAS MSDS (Ethyl malonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]

- 4. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]

- 5. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl potassium malonate synthesis - chemicalbook [chemicalbook.com]

- 8. ijret.org [ijret.org]

- 9. ETHYL 3-CHLORO-3-OXOPROPANOATE | CAS 36239-09-5 [matrix-fine-chemicals.com]

Introduction to Ethyl Malonyl Chloride as a C3 Synthon

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary: The Architecture of a C3 Synthon

In the landscape of fragment-based drug discovery (FBDD) and heterocyclic synthesis, Ethyl Malonyl Chloride (EMC) (CAS: 36239-09-5) acts as a high-precision C3 building block. Unlike its parent, diethyl malonate, which requires activation, EMC presents a "pre-loaded" electrophilic site (the acid chloride) alongside a latent electrophile (the ester) and a nucleophilic trigger (the

For the medicinal chemist, EMC is not merely a reagent; it is a 1,3-dicarbonyl scaffold capable of rapid cyclization. It introduces the –C(=O)–CH₂–C(=O)O– motif, essential for constructing pharmacophores such as 4-hydroxy-2-quinolones , pyrimidines , and tetramic acids .

This guide moves beyond basic textbook definitions to provide a field-validated framework for utilizing EMC, addressing its stability challenges, and mapping its mechanistic pathways in high-value synthesis.

Chemical Architecture & Reactivity Profile

To master EMC, one must understand its tripartite reactivity. It is a "Janus" molecule with dual electrophilic faces and a nucleophilic core.

The Reactivity Triad

| Site | Functional Group | Chemical Nature | Strategic Role |

| C1 | Acid Chloride (-COCl) | Hard Electrophile | Primary Attachment Point. Reacts instantaneously with nucleophiles (amines, alcohols) at -10°C to 0°C. Kinetic control is dominant. |

| C2 | Pro-Nucleophile | The Pivot. Acidic protons ( | |

| C3 | Ethyl Ester (-COOEt) | Soft/Latent Electrophile | The Closer. Reacts slower than C1. Used for ring closure (cyclization) via alkoxide displacement or hydrolysis/decarboxylation. |

Stability & The Decarboxylation Threat

EMC is thermodynamically unstable relative to its symmetric diester. The presence of the electron-withdrawing chlorine atom on one carbonyl destabilizes the molecule, making it susceptible to hydrolysis-induced decarboxylation.

-

Degradation Pathway: Hydrolysis

Ethyl Hydrogen Malonate -

Handling Rule: EMC must be stored at 2–8°C under argon. If the liquid turns from colorless/pale yellow to orange/brown, significant decomposition has occurred (HCl liberation).

Mechanistic Pathways: EMC in Heterocycle Synthesis

The power of EMC lies in its ability to execute [3 + n] cyclizations , where EMC provides the 3-carbon backbone.

Pathway A: The Aniline-to-Quinolone Sequence

One of the most robust applications is the synthesis of 4-hydroxy-2-quinolones (also known as quinoline-2,4-diones), a privileged scaffold in antibiotics and anticancer agents.

Mechanism:

-

N-Acylation: Aniline attacks the C1 (acid chloride) of EMC.

-

Intermediate: Formation of Ethyl malonanilate.

-

Cyclization: Under Lewis acid catalysis (e.g., Polyphosphoric acid - PPA) or thermal conditions, the aromatic ring attacks the C3 (ester) carbonyl.

-

Result: A fused bicyclic system.

Pathway B: The Amidine-to-Pyrimidine Sequence

EMC reacts with amidines (or ureas/thioureas) to form 4,6-dihydroxypyrimidines (and derivatives).

Mechanism:

-

N-Acylation: Amidine nitrogen attacks C1.

-

Tautomerization/Closure: The second nitrogen attacks C3 (ester), displacing ethanol.

Visualization of Reaction Logic

Figure 1: Divergent synthesis pathways utilizing EMC as a C3 backbone donor. The sequence invariably follows kinetic N-acylation followed by thermodynamic ring closure.

Experimental Protocol: High-Fidelity N-Acylation

The following protocol is optimized to minimize side reactions (O-acylation, bis-acylation) and hydrolysis.

Objective: Synthesis of Ethyl (2-chlorophenyl)amino-3-oxopropanoate (Precursor to diclofenac derivatives or quinolones).

Reagents & Stoichiometry

-

Substrate: 2-Chloroaniline (1.0 equiv)

-

Reagent: Ethyl Malonyl Chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Pyridine (1.2 equiv) – Crucial for scavenging HCl.

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology

-

System Prep: Flame-dry a 3-neck round bottom flask. Purge with Argon.

-

Solvation: Dissolve 2-Chloroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

-

Why? Low temperature suppresses the reactivity of the ester group, ensuring chemoselectivity for the acid chloride.

-

-

Addition: Dilute EMC (11 mmol) in DCM (10 mL). Add dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately. If the solution turns dark brown instantly, the addition is too fast (exotherm).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench & Workup:

-

Quench with cold 1N HCl (removes unreacted amine).

-

Wash organic layer with Sat.

(removes malonic acid byproducts). -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica can sometimes catalyze hydrolysis of the ester if not neutralized.

Case Study: Synthesis of 4-Hydroxy-2-Quinolone

This reaction highlights the "C3 Synthon" capability where EMC inserts a carbon wedge to fuse a ring.

| Parameter | Condition | Rationale |

| Step 1: Acylation | EMC + Aniline, DCM, | Forms the acyclic amide intermediate. |

| Step 2: Cyclization | Polyphosphoric Acid (PPA), | PPA acts as both solvent and Lewis acid, activating the ester carbonyl for intramolecular Friedel-Crafts acylation. |

| Alternative | Eaton's Reagent ( | A cleaner alternative to PPA; easier workup (water soluble). |

| Yield Expectation | 65 - 85% | Losses usually occur during the cyclization step if the temperature is uncontrolled (decarboxylation risk). |

Mechanistic Diagram of Cyclization

Figure 2: The cyclization logic. The ester group of the EMC residue is activated to close the ring onto the aromatic core.

Critical References

-

Synthesis of Malonyl Chlorides:

-

Methodology: Detailed kinetics of monoalkyl malonyl chloride synthesis.

-

Source:International Journal of Research in Engineering and Technology (2013). "Solvent Free Synthesis of Malonyl Chlorides: A Green Chemistry Approach."

-

-

Heterocycle Applications (Quinolines):

-

Application: Optimization of 4-hydroxyquinoline synthesis using malonyl derivatives.

-

Source:National Institutes of Health (PMC). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."

-

-

Safety & Handling Data:

-

Data: Stability, storage (2-8°C), and hydrolysis risks.[1]

-

Source:Thermo Fisher Scientific Safety Data Sheet (SDS).

-

-

Beta-Keto Ester Synthesis:

-

Context: Use of malonyl chloride derivatives in C-acylation.

-

Source:Organic Chemistry Portal. "Synthesis of β-keto carboxylic acids, esters and amides."

-

Disclaimer: The protocols described herein involve corrosive and reactive chemicals. All experiments should be conducted in a fume hood with appropriate PPE. This guide is for educational and research planning purposes.

Sources

Methodological & Application

Strategic Utilization of Ethyl Malonyl Chloride in Heterocyclic Scaffold Construction

Executive Summary

Ethyl malonyl chloride (EMC) is a specialized "Janus-faced" reagent—a 1,3-dielectrophile possessing two distinct reactive centers: a highly reactive acyl chloride and a moderately reactive ethyl ester. Unlike symmetric reagents (e.g., diethyl malonate or malonyl dichloride), EMC offers kinetic differentiation . This allows researchers to perform sequential, regioselective nucleophilic attacks, enabling the precise construction of complex heterocycles such as 4-hydroxy-2-quinolones , tetramic acids , and coumarins without the polymerization risks associated with malonyl dichloride.

This application note details the mechanistic logic and provides two validated protocols for utilizing EMC in drug discovery workflows.

Mechanistic Logic: The Asymmetric Electrophile

The utility of EMC lies in the reactivity gap between the

-

Phase I (Kinetic Control): The acyl chloride reacts rapidly with nucleophiles (amines, phenols, enolates) at low temperatures (

to RT). This step anchors the malonyl moiety to the substrate. -

Phase II (Thermodynamic Control): The distal ethyl ester remains intact until subjected to elevated temperatures or strong base/acid catalysis, triggering cyclization (e.g., Dieckmann condensation or Friedel-Crafts acylation).

Reaction Pathway Decision Tree

The following diagram illustrates the divergent pathways accessible via EMC based on the nucleophile choice.

Figure 1: Divergent synthetic pathways utilizing Ethyl Malonyl Chloride. The reagent acts as a linchpin, first acylating the nucleophile and then facilitating cyclization.

Protocol A: Synthesis of 4-Hydroxy-2-Quinolones

This scaffold is a "privileged structure" in medicinal chemistry, found in antibacterial and anticancer agents. The EMC route is superior to the classic Conrad-Limpach synthesis because it allows for the isolation of the intermediate, ensuring higher purity.

Reagents & Equipment[1][2]

-

Substrate: Substituted Aniline (1.0 equiv)

-

Reagent: Ethyl Malonyl Chloride (1.1 equiv)

-

Solvent: Dichloromethane (DCM) [Anhydrous]

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (

in

Step-by-Step Methodology

Step 1: N-Acylation (Formation of Ethyl Malonanilide)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

. -

Dissolution: Dissolve the aniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool to

in an ice bath. -

Addition: Add Ethyl Malonyl Chloride (11 mmol) dropwise via syringe over 15 minutes. Critical: The reaction is exothermic; control addition rate to maintain temp

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: Check TLC (EtOAc/Hexane 1:3). The amine spot should disappear.

-

Workup: Wash with 1M HCl (2 x 30 mL) to remove TEA salts, followed by brine. Dry over

, filter, and concentrate in vacuo.-

Checkpoint: The product is usually a stable solid/oil (Ethyl malonanilide). Yields typically >90%.

-

Step 2: Intramolecular Cyclization

-

Mixing: Place the crude intermediate from Step 1 into a flask containing PPA (10 g per 1 g of substrate).

-

Heating: Heat the mixture to

with vigorous stirring for 2–4 hours.-

Note: The mixture will become viscous and dark red/brown.

-

-

Quenching: Cool to

and pour the mixture slowly into crushed ice (200 g) with stirring. The product should precipitate. -

Isolation: Filter the solid, wash copiously with water (to remove acid), and recrystallize from Ethanol/DMF.

| Parameter | Specification | Note |

| Temperature (Step 1) | Prevents bis-acylation. | |

| Temperature (Step 2) | Required to overcome ester resonance stability. | |

| Typical Yield | 65–85% (Overall) | Dependent on aniline electronics. |

Protocol B: Synthesis of Chiral Tetramic Acids

Tetramic acids (pyrrolidine-2,4-diones) are core units in many antibiotics. Using EMC with amino acid esters allows for the retention of stereochemistry, which is often lost using harsher reagents.

Reagents

-

Substrate: L-Amino Acid Methyl/Ethyl Ester HCl salt (e.g., L-Phenylalanine methyl ester).

-

Base: Sodium Methoxide (NaOMe) (freshly prepared or commercial solution).

Workflow Diagram

Figure 2: Workflow for the synthesis of Chiral Tetramic Acids preserving stereogenic centers.

Step-by-Step Methodology

-

Acylation (Schotten-Baumann conditions):

-

Suspend Amino Acid Ester HCl (10 mmol) in DCM (50 mL).

-

Add saturated aqueous

(50 mL) to create a biphasic system (or use TEA in monophasic DCM). -

Cool to

. Add EMC (11 mmol) dropwise. Stir vigorously for 1 hour. -

Separate organic layer, dry, and concentrate. Do not overheat (to prevent premature racemization).

-

-

Cyclization (Dieckmann Condensation):

-

Dissolve the intermediate in dry MeOH (20 mL).

-

Add NaOMe (2.2 equiv) solution.

-

Reflux for 2–3 hours. The solution usually turns yellow.[6]

-

Workup: Remove solvent.[6] Dissolve residue in water. Wash with EtOAc (removes unreacted non-polar species).

-

Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 1–2. The tetramic acid will precipitate or can be extracted with DCM.

-

Safety & Handling (E-E-A-T)

Ethyl Malonyl Chloride is a Lachrymator and Corrosive .

-

Moisture Sensitivity: EMC hydrolyzes rapidly to malonic acid monoethyl ester and HCl gas.

-

Storage: Store under inert gas (Argon/Nitrogen) at

. -

Visual Check: If the liquid is cloudy or has white precipitate, hydrolysis has occurred. Distill before use if necessary (bp

at 25 mmHg).

-

-

PPE: Double nitrile gloves, chemical splash goggles, and face shield. Always handle in a functioning fume hood.[7]

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 (Acylation) | Hydrolysis of EMC | Check reagent quality. Ensure anhydrous solvents. |

| Incomplete Cyclization (Step 2) | Temperature too low or wet PPA | Increase temp to |

| Racemization (Protocol B) | Base exposure too long/hot | Reduce reflux time in Step 2. Use LDA at |

| Product is an Oil (Protocol A) | Impurities | Triturate with diethyl ether or recrystallize from EtOH. |

References

-

Reactivity of Malonyl Chlorides

-

Tetramic Acid Synthesis (Chiral)

-

Quinolone Synthesis (Classic & Modern)

-

Safety Data

Sources

- 1. fishersci.com [fishersci.com]

- 2. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. ijret.org [ijret.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Coumarin synthesis [organic-chemistry.org]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

Reaction conditions for ethyl 3-chloro-3-oxopropanoate with nucleophiles

Application Note: Reaction Conditions for Ethyl 3-Chloro-3-Oxopropanoate with Nucleophiles

Executive Summary & Chemical Profile

Ethyl 3-chloro-3-oxopropanoate (CAS: 36239-09-5), commonly known as Ethyl Malonyl Chloride , is a bifunctional electrophile essential for synthesizing

Its utility stems from its dual electrophilic nature :

-

Acid Chloride (

): Highly reactive, hard electrophile. Kinetic point of attack. -

Ester Carbonyl (

): Less reactive, latent electrophile. -

-Methylene (

Critical Handling Note: This compound is thermally unstable and moisture-sensitive.[1] Improper handling leads to decarboxylation or polymerization.

Handling, Stability, and Storage

-

Thermal Instability: Above 50°C, the compound risks eliminating HCl to form highly reactive ketene intermediates or decarboxylating. Distillation must be performed under high vacuum (<10 mmHg) to keep bath temperatures low.

-

Moisture Sensitivity: Hydrolyzes rapidly to ethyl hydrogen malonate, which spontaneously decarboxylates to ethyl acetate and

. -

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Containers must be sealed with Parafilm or stored in a desiccator.

Reactivity Map (Visualization)

The following diagram illustrates the competitive reactive sites and the pathways for different nucleophiles.

Figure 1: Chemoselectivity landscape of Ethyl Malonyl Chloride. Note the kinetic preference for the acid chloride moiety.

Protocol A: Synthesis of -Amido Esters (N-Acylation)

This reaction produces precursors for

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution at the acid chloride. The HCl byproduct must be scavenged immediately to prevent acid-catalyzed hydrolysis or degradation of the amine.

Materials

-

Substrate: Ethyl 3-chloro-3-oxopropanoate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 equiv)[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1–1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine (10 mmol) and TEA (11 mmol) to anhydrous DCM (50 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses attack at the ester carbonyl.

-

Addition: Dissolve Ethyl 3-chloro-3-oxopropanoate (10 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes.

-

Control: Monitor internal temperature; do not exceed 5°C. Rapid addition causes localized heating and side products.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Validation (TLC): Check consumption of amine. (Mobile phase: 30% EtOAc/Hexanes).

-

Workup:

-

Wash with 1M HCl (cold) to remove unreacted amine/TEA.

-

Wash with Sat.

to remove residual acid. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Usually obtained as a clean oil. If necessary, purify via flash column chromatography (Silica gel).

Protocol B: Synthesis of -Keto Esters (C-Acylation)

Synthesizing

Challenge: Grignard reagents are highly reactive and can attack both the acid chloride and the ester.

Solution: Use Magnesium Ethoxide (

Method B1: Reaction with Organometallics (e.g., R-MgBr)

Target: Ethyl acylacetates (

-

Setup: Flame-dried glassware,

atmosphere. -

Solvent: Anhydrous THF.

-

Temperature: Cool the Grignard reagent (1.0 equiv) to -78°C .

-

Addition: Add Ethyl 3-chloro-3-oxopropanoate (1.0 equiv) dropwise.

-

Note: Unlike typical acid chlorides, the presence of the ester group can chelate Magnesium, stabilizing the tetrahedral intermediate and preventing double addition (alcohol formation), provided the temperature is kept low.

-

-

Quench: Quench with saturated

at -78°C, then warm to RT.

Method B2: C-Acylation of Ketone Enolates (General)

To attach the ethyl malonyl group to an existing ketone (forming a 1,3-dicarbonyl derivative):

-

Enolate Formation: Treat the ketone with LDA (1.1 equiv) in THF at -78°C for 1 hour.

-

Acylation: Add Ethyl 3-chloro-3-oxopropanoate (1.0 equiv) rapidly in one portion.

-

Why Rapidly? To outcompete proton transfer between the enolate and the acidic

-protons of the acid chloride.

-

-

Workup: Acidify with dilute HCl to ensure the

-keto ester is in the keto form during extraction.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all solvents are anhydrous ( |

| Diamide Formation | Attack at Ester Group | Lower reaction temperature to -10°C. Ensure strict 1:1 stoichiometry of amine. |

| Dark Color/Tars | Polymerization/Ketene formation | Avoid heating above 40°C. Add acid chloride to the nucleophile slowly (or vice versa depending on specific kinetics). |

| Solid Precipitate | Amine-HCl salt | This is normal. Ensure efficient stirring. Filter off salts before workup if using ether/THF. |

Workflow Diagram: Amidation Protocol

Figure 2: Step-by-step workflow for the synthesis of

References

-

Organic Syntheses , Coll. Vol. 3, p. 379 (1955); Vol. 21, p. 46 (1941). Ethyl tert-butyl malonate.[3] (Demonstrates reactivity of ethyl malonyl chloride with alcohols/nucleophiles).

-

Sigma-Aldrich .[4] Ethyl 3-chloro-3-oxopropanoate Product Sheet & Safety Data. Accessed October 2023.

-

PubChem . Ethyl 3-chloro-3-oxopropanoate Compound Summary. National Center for Biotechnology Information.

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (General mechanistic grounding for nucleophilic acyl substitution and chemoselectivity of acid chlorides vs esters).

-

BenchChem . Reaction of 1-Chloroethyl 2-methylpropanoate with Amines. (Analogous protocols for chloro-ester derivatives).

Sources

The Versatile Role of Ethyl (Chloroformyl)acetate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Strategic Importance of a Bifunctional Reagent

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and, ultimately, the economic viability of drug manufacturing. Ethyl (chloroformyl)acetate, a molecule possessing two distinct reactive centers—an acid chloride and an ester—stands out as a highly versatile and strategic building block. Its bifunctional nature allows for a stepwise and controlled introduction of carbon frameworks, making it an invaluable tool in the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth exploration of the applications of ethyl (chloroformyl)acetate, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals in their synthetic endeavors. The strategic application of this reagent is particularly notable in the construction of β-keto esters and in the acylation of amines, both of which are foundational transformations in medicinal chemistry.

Core Applications and Mechanistic Insights

The Synthesis of β-Keto Esters: A Gateway to Heterocyclic Pharmaceuticals

β-Keto esters are pivotal intermediates in the synthesis of numerous pharmaceuticals, particularly heterocyclic compounds such as pyrazolones and barbiturates, which form the core of many anti-inflammatory, analgesic, and anticonvulsant drugs.[1][2] Ethyl (chloroformyl)acetate provides a powerful and direct route to these valuable synthons through its reaction with enolates or Grignard reagents.

The reaction of ethyl (chloroformyl)acetate with a ketone enolate proceeds via a nucleophilic acyl substitution mechanism. The enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The high reactivity of the acid chloride ensures that this reaction is rapid and generally high-yielding.

Diagram 1: Synthesis of a β-Keto Ester Intermediate

Caption: Workflow for β-keto ester synthesis.

This approach is particularly advantageous as it allows for the synthesis of a wide variety of β-keto esters by simply changing the starting ketone. These intermediates are direct precursors to important drug classes. For instance, condensation of a β-keto ester with hydrazine or its derivatives is a classical and reliable method for the synthesis of pyrazolone rings, a core structure in non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.[3]

Materials:

-

Ketone (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

-

Ethyl (chloroformyl)acetate (1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the ketone and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the ethyl (chloroformyl)acetate dropwise to the enolate solution over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Starting Ketone | β-Keto Ester Product | Typical Yield (%) |

| Acetophenone | Ethyl benzoylacetate | 85-95 |

| Cyclohexanone | Ethyl 2-oxocyclohexanecarboxylate | 80-90 |

| Propiophenone | Ethyl 2-benzoylpropanoate | 82-92 |

Acylation of Amines: Building Amide-Containing Pharmaceuticals

The amide bond is one of the most prevalent functional groups in pharmaceuticals. The reaction of ethyl (chloroformyl)acetate with primary or secondary amines provides a direct and efficient method for the synthesis of N-acyl-β-alanine ethyl ester derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism at the highly reactive acid chloride moiety.[4][5]

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram 2: Amine Acylation Mechanism

Caption: Amine acylation by ethyl (chloroformyl)acetate.

This reaction is fundamental in peptide synthesis and in the preparation of a wide range of pharmaceuticals where an amide linkage is required.

Materials:

-

Primary amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Triethylamine (1.5 equiv)

-

Ethyl (chloroformyl)acetate (1.1 equiv)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine and triethylamine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethyl (chloroformyl)acetate in DCM dropwise to the amine solution over 15 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography as needed.

Application in the Synthesis of Marketed Drugs: The Case of Celecoxib

While a direct, one-step use of ethyl (chloroformyl)acetate in the synthesis of a blockbuster drug may not be the most commonly published route, its utility is evident in the synthesis of key structural motifs found in such drugs. For example, the anti-inflammatory drug Celecoxib contains a pyrazole ring, which is often synthesized from a β-dicarbonyl compound.[1][2] The principles of β-keto ester synthesis using ethyl (chloroformyl)acetate are directly applicable to the creation of analogous intermediates required for the synthesis of such drugs. The synthesis of Celecoxib typically involves the condensation of a substituted hydrazine with a β-diketone.[6][7] The formation of this β-diketone can be achieved through a Claisen condensation, a reaction closely related to the synthesis of β-keto esters from ethyl (chloroformyl)acetate.

Diagram 3: Retrosynthetic Analysis of Celecoxib

Caption: Retrosynthesis of Celecoxib.

Safety and Handling

Ethyl (chloroformyl)acetate is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Ethyl (chloroformyl)acetate is a powerful and versatile reagent in the pharmaceutical industry. Its ability to efficiently generate key intermediates such as β-keto esters and acylated amines underscores its importance in the synthesis of a wide range of therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to leverage the full potential of this strategic building block in the development of new and improved pharmaceuticals.

References

-

Synthesis of celecoxib. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2011). ScienceDirect. Retrieved February 3, 2026, from [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). SpringerLink. Retrieved February 3, 2026, from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

- CN103724268B - A kind of preparation method of celecoxib - Google Patents. (n.d.). Google Patents.

- CN100335456C - Method for preparing acyclic beta keto ester - Google Patents. (n.d.). Google Patents.

-

Phenylbutazone. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]

Application Notes and Protocols for Researchers: The Friedel-Crafts Acylation Mechanism with Ethyl Malonyl Chloride

Introduction: A Gateway to Key Pharmaceutical Intermediates

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a profoundly relevant transformation in modern drug development and industrial chemistry.[1][2] This powerful reaction forges carbon-carbon bonds by introducing an acyl group onto an aromatic ring, a critical step in the synthesis of numerous pharmaceutical agents and fine chemicals.[1] This application note provides an in-depth exploration of the Friedel-Crafts acylation mechanism, with a specific focus on the use of ethyl malonyl chloride as the acylating agent. We will delve into the mechanistic intricacies, the critical role of the Lewis acid catalyst, and provide a detailed, field-tested protocol for its successful implementation in a laboratory setting. The use of ethyl malonyl chloride is of particular interest as it provides a direct route to valuable β-keto esters, such as ethyl benzoylacetate, which are versatile precursors in the synthesis of more complex molecular architectures.[3]

The Core Mechanism: An Electrophilic Aromatic Substitution Cascade

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The overall transformation can be dissected into several key steps, each with its own set of considerations for the practicing chemist.

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, in this case, ethyl malonyl chloride, by a Lewis acid catalyst.[4][5] Aluminum chloride (AlCl₃) is a common and effective choice for this purpose.[5] The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.[6] This results in the formation of a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent steps.[4][7]

Caption: Key Stages of Friedel-Crafts Acylation.

Why Friedel-Crafts Acylation is a Trusted Synthetic Tool

The Friedel-Crafts acylation offers several advantages over its alkylation counterpart, making it a more reliable and predictable reaction for synthetic chemists:

-